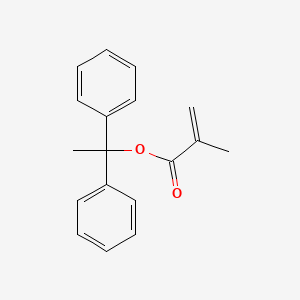

1,1-Diphenylethyl 2-methylprop-2-enoate

Description

1,1-Diphenylethyl 2-methylprop-2-enoate is a methacrylate ester derivative characterized by a bulky 1,1-diphenylethyl substituent attached to the ester oxygen. This structural feature distinguishes it from simpler methacrylates, such as methyl methacrylate, by introducing significant steric hindrance and enhanced hydrophobicity. The compound’s methacrylate backbone allows it to participate in polymerization reactions, while the diphenylethyl group may influence its reactivity, solubility, and thermal stability.

Properties

CAS No. |

56958-95-3 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

1,1-diphenylethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C18H18O2/c1-14(2)17(19)20-18(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1H2,2-3H3 |

InChI Key |

TXLHVCXHFRFNCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenylethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with 1,1-diphenylethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 1,1-diphenylethyl 2-methylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-methylprop-2-enoic acid and 1,1-diphenylethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

Hydrolysis: 2-methylprop-2-enoic acid and 1,1-diphenylethanol.

Reduction: 1,1-diphenylethanol.

Substitution: Corresponding amides or esters.

Scientific Research Applications

1,1-Diphenylethyl 2-methylprop-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-diphenylethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-methylprop-2-enoic acid and 1,1-diphenylethanol, which may interact with various enzymes and receptors in biological systems. The diphenylethyl group can also participate in hydrophobic interactions with biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1-Diphenylethyl 2-methylprop-2-enoate with structurally or functionally related compounds, emphasizing differences in substituents, reactivity, and applications.

Methyl Methacrylate (CAS 80-62-6)

- Structure: Methyl methacrylate (MMA) features a methyl ester group, whereas 1,1-Diphenylethyl 2-methylprop-2-enoate has a bulky diphenylethyl substituent.

- Physical Properties : MMA is a volatile liquid (boiling point: 100–101°C), while the diphenylethyl analog is expected to exhibit higher molecular weight, reduced volatility, and lower solubility in polar solvents due to steric and hydrophobic effects.

- Reactivity: MMA polymerizes readily under standard conditions to form poly(methyl methacrylate) (PMMA).

- Applications : MMA is widely used in adhesives, plastics, and dental materials . The target compound’s bulkier structure could make it suitable for niche applications requiring UV stability or resistance to chemical degradation.

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : This compound replaces the ester group with a sulfonate salt, resulting in ionic character and high water solubility.

- Reactivity: The sulfonate group acts as a strong leaving group, enhancing reactivity in nucleophilic substitutions. In contrast, the ester group in 1,1-Diphenylethyl 2-methylprop-2-enoate is less reactive under similar conditions.

- Applications: Sodium 2-methylprop-2-ene-1-sulphonate is used in water-soluble polymers and surfactants. The target compound, being non-ionic and hydrophobic, is better suited for applications in organic matrices or hydrophobic coatings .

[(2R)-Oxiran-2-yl]methyl 2-Methylprop-2-enoate

- Structure : This compound combines a methacrylate ester with an epoxide (oxirane) group, enabling dual reactivity. The target compound lacks the epoxide but incorporates aromatic rings.

- Reactivity: The epoxide allows ring-opening reactions (e.g., cross-linking with amines or acids), which the diphenylethyl analog cannot undergo. However, the diphenylethyl group may enhance stability against oxidation or hydrolysis.

- Applications : The epoxide-containing methacrylate is used in epoxy resins and coatings. The target compound’s aromatic substituents could improve compatibility with aromatic solvents or polymers like polystyrene .

Comparative Data Table

Research Findings and Implications

Steric Effects: The diphenylethyl group in 1,1-Diphenylethyl 2-methylprop-2-enoate introduces steric hindrance, which may reduce polymerization rates and alter polymer morphology compared to MMA. This could lead to materials with higher glass transition temperatures (Tg) and improved mechanical strength .

Safety Profile : While MMA has a short-term exposure limit (STEL) of 50 ppm , the reduced volatility of the diphenylethyl analog may lower inhalation risks, though toxicity data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.